
Unveiling the Kinase Selectivity of Ots964: A
Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ots964

Cat. No.: B15608092 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

binding profile of a kinase inhibitor is paramount. This guide provides a detailed cross-reactivity

profiling of Ots964, a potent inhibitor of T-LAK cell-originated protein kinase (TOPK) and

Cyclin-Dependent Kinase 11 (CDK11), against a broad panel of human kinases. We present a

comparative analysis with other known kinase inhibitors, supported by quantitative data and

detailed experimental methodologies, to offer a clear perspective on its selectivity.

Ots964 has emerged as a significant tool compound and potential therapeutic agent due to its

potent inhibition of TOPK and CDK11, kinases implicated in cancer cell proliferation and

survival.[1][2] This guide delves into the specifics of its kinase inhibition profile, offering a

valuable resource for evaluating its suitability for various research and drug development

applications.

Kinase Inhibition Profile of Ots964
Ots964 demonstrates high affinity for its primary targets, with a reported IC50 of 28 nM for

TOPK and a Kd of 40 nM for CDK11B.[3][4] To assess its selectivity, Ots964 was profiled

against a panel of 412 human kinases. At a concentration of 1 µM, it inhibited only 11 kinases

by more than 50%.[5] This indicates a high degree of selectivity.

For a clearer understanding of its off-target effects, the half-maximal inhibitory concentrations

(IC50) for the most significantly inhibited kinases from this screen are presented below.
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Kinase IC50 (nM) Primary Target(s)

TOPK 28[3] Cell cycle control, mitosis[6]

CDK11A 10[5]
Transcription, pre-mRNA

splicing[7]

TYK2 207[5] JAK-STAT signaling

PRK1 508[5] Androgen receptor signaling

CDK9 538[5] Transcription elongation

Table 1: In Vitro Inhibitory Activity of Ots964 against Primary and Key Off-Target Kinases. Data

compiled from multiple sources as cited.

Comparative Cross-Reactivity with Alternative
Inhibitors
To provide a comprehensive evaluation, the selectivity of Ots964 is compared with other

inhibitors targeting TOPK and CDK11.

TOPK Inhibitors
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Inhibitor Primary Target IC50 (nM) Key Off-Targets and Notes

Ots964 TOPK: 28[3]

Potent CDK11 inhibitor (Kd: 40

nM).[4] High selectivity across

a broad kinase panel.[5]

OTS514 TOPK: 2.6[8]

A precursor to Ots964, also

shows potent anti-myeloma

activity.[8] Limited publicly

available broad kinase

screening data.

HI-TOPK-032 Not specified in nM

Reported as a specific TOPK

inhibitor with little effect on

ERK1, JNK1, or p38.[9]

However, at 5 µM, it inhibits

MEK1 by 40%.[10]

Table 2: Comparison of Ots964 with other TOPK inhibitors.

CDK11 Inhibitors
Inhibitor Primary Target IC50 (nM) Key Off-Targets and Notes

Ots964 CDK11A: 10[5]
Potent TOPK inhibitor (IC50:

28 nM).[3]

Flavopiridol
CDK9: 3, CDK1: 30, CDK2:

170, CDK4: 60, CDK6: 100

A broad-spectrum CDK

inhibitor.[11] Also inhibits other

kinases like GSK-3β (IC50:

280 nM).[11]

ZNL-05-044 CDK11A: 230, CDK11B: 270

Shows significantly improved

kinome-wide selectivity over

earlier diaminothiazole

scaffolds.[3]

Table 3: Comparison of Ots964 with other CDK11 inhibitors.
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Signaling Pathways
To visualize the biological context of Ots964's primary targets, the following diagrams illustrate

the signaling pathways of TOPK and CDK11.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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